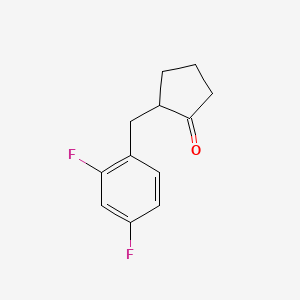
2-(2,4-Difluorobenzyl)cyclopentanone
Cat. No. B8635283
M. Wt: 210.22 g/mol
InChI Key: ONJACNMIODKBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05286737
Procedure details


To a stirred solution of glacial acetic acid (100 ml) and an aqueous solution of sulfuric acid (12.5%, 30 ml), there was added methyl 1-(2,4-difluorobenzyl)-2-oxocyclopentanecarboxylate (5.14 g, 21.6 mmol). The mixture was refluxed in a stream of argon for 5 h.

Name
methyl 1-(2,4-difluorobenzyl)-2-oxocyclopentanecarboxylate
Quantity
5.14 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:8]=1[CH2:9][C:10]1(C(OC)=O)[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]>C(O)(=O)C>[F:6][C:7]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:8]=1[CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
methyl 1-(2,4-difluorobenzyl)-2-oxocyclopentanecarboxylate
|
|
Quantity
|
5.14 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(CC2(C(CCC2)=O)C(=O)OC)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed in a stream of argon for 5 h.
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(CC2C(CCC2)=O)C=CC(=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
